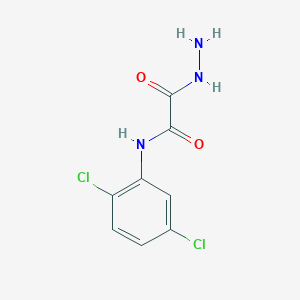

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide (DCPA) is an organic compound that has been widely studied due to its potential applications in various scientific fields. DCPA is a synthetic compound that is a derivative of acetamide and is typically used in the synthesis of other compounds. DCPA has a wide range of uses, including its application in scientific research, as a laboratory reagent, and in drug development.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Potency : Novel derivatives of diphenylamine, including compounds structurally related to "N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide," have been synthesized and demonstrated significant antimicrobial as well as antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Kumar & Mishra, 2015).

Antiasthma Agents

- Potential Antiasthma Activity : Triazolopyrimidines, synthesized through reactions involving hydrazine derivatives similar to the chemical , showed activity as mediator release inhibitors, suggesting a potential use in treating asthma (Medwid et al., 1990).

Synthesis of Novel Compounds

- Synthesis of Novel Derivatives : Research into compounds structurally related to "this compound" has led to the development of various novel compounds with potential biological activities. For instance, thiazolidinone and acetidinone derivatives were synthesized and evaluated for antimicrobial activity, showcasing the versatility of these chemical frameworks in drug development (Mistry, Desai, & Intwala, 2009).

Therapeutic Applications

- Japanese Encephalitis Treatment : A novel anilidoquinoline derivative, structurally related to "this compound," demonstrated significant antiviral and antiapoptotic effects, offering a promising therapeutic option for treating Japanese encephalitis (Ghosh et al., 2008).

Mécanisme D'action

Target of action

Compounds with similar structures, such as n′-phenyl pyridylcarbohydrazides, have been found to inhibit succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle and electron transport chain .

Biochemical pathways

If this compound does indeed inhibit SDH, it would affect the citric acid cycle and electron transport chain, potentially disrupting energy production within the cell .

Result of action

Inhibition of sdh could potentially lead to a decrease in atp production, affecting the energy balance within the cell .

Propriétés

IUPAC Name |

N-(2,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3O2/c9-4-1-2-5(10)6(3-4)12-7(14)8(15)13-11/h1-3H,11H2,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBBIOBIZFUEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)

![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)

![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)

![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)

![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)